Hydroxy-PEG10-t-butyl ester Hydroxy-PEG10-t-butyl ester Hydroxy-PEG10-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 778596-26-2
VCID: VC0530176
InChI: InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C27H54O13
Molecular Weight: 586.7 g/mol

Hydroxy-PEG10-t-butyl ester

CAS No.: 778596-26-2

Cat. No.: VC0530176

Molecular Formula: C27H54O13

Molecular Weight: 586.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hydroxy-PEG10-t-butyl ester - 778596-26-2

Specification

CAS No. 778596-26-2
Molecular Formula C27H54O13
Molecular Weight 586.7 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3
Standard InChI Key AEEGJXDZOJNBIY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Hydroxy-PEG10-t-butyl ester consists of a decaethylene glycol chain (10 repeating ethylene oxide units) terminated by a hydroxyl group (-OH) and a tert-butyl ester (-COOtBu). The molecular formula is C₂₇H₅₄O₁₃, with a molecular weight of 586.71 g/mol . The tert-butyl ester acts as a protective group for the carboxylic acid, which can be deprotected under acidic conditions to yield a free -COOH group for further conjugation .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number778596-26-2
Molecular FormulaC₂₇H₅₄O₁₃
Molecular Weight586.71 g/mol
Purity>95%–98%
SolubilityAqueous media, DMSO, DMF
Storage Conditions-20°C, inert atmosphere

Hydrophilicity and Solubility Enhancement

The PEG spacer’s ethylene oxide units confer exceptional hydrophilicity, enabling the compound to solubilize hydrophobic drugs in aqueous environments. This property is critical for improving the bioavailability of poorly water-soluble therapeutics . For example, conjugation of Hydroxy-PEG10-t-butyl ester to lipophilic drug molecules reduces aggregation and enhances circulation time in vivo.

Synthesis and Production

Synthetic Pathways

Hydroxy-PEG10-t-butyl ester is typically synthesized via stepwise etherification and esterification reactions. The hydroxyl-terminated PEG chain is extended through iterative ethylene oxide additions, followed by coupling with tert-butyl propionate using carbodiimide chemistry . Monodisperse variants (e.g., Hydroxy-dPEG®8-t-butyl ester) are produced using discrete PEG building blocks to ensure uniformity, which is vital for reproducible drug formulations .

Deprotection Strategies

The tert-butyl group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or aqueous phosphoric acid, yielding a free carboxylic acid. This deprotection step is pivotal for subsequent functionalization, such as NHS ester activation for amine coupling :

HO-PEG10-COOtBuTFAHO-PEG10-COOH+(CH3)3COH\text{HO-PEG}_{10}\text{-COOtBu} \xrightarrow{\text{TFA}} \text{HO-PEG}_{10}\text{-COOH} + \text{(CH}_3\text{)}_3\text{COH}

Table 2: Comparison of Deprotection Methods

ReagentConditionsEfficiencyEnvironmental Impact
Trifluoroacetic Acid2–4 hours, RT>95%High (toxic fumes)
Aqueous Phosphoric Acid6–8 hours, 60°C85–90%Low

Pharmaceutical and Bioconjugation Applications

Drug Delivery Systems

Hydroxy-PEG10-t-butyl ester is widely used to modify drug particles, vaccines, and proteins. PEGylation reduces immunogenicity and prolongs systemic circulation by shielding therapeutic payloads from renal clearance and enzymatic degradation . For instance, PEGylated liposomal doxorubicin (Doxil®) leverages similar chemistry to enhance tumor targeting.

Antibody-Drug Conjugates (ADCs)

In ADC development, the hydroxyl group is functionalized with maleimide or NHS esters to link antibodies to cytotoxic agents. The tert-butyl ester ensures stability during synthesis, with deprotection performed post-conjugation to expose the carboxylic acid for payload attachment .

Table 3: Representative ADC Linkers Using Hydroxy-PEG10-t-butyl Ester

ADC ComponentRole of Hydroxy-PEG10-t-butyl EsterReference
SMCC ConjugatesSpacer for controlled drug release
Valine-Citrulline LinkersEnhances solubility of protease-cleavable systems

Recent Advances and Future Directions

Monodisperse PEG Derivatives

Novel synthetic techniques, such as solid-phase PEG synthesis, enable the production of monodisperse Hydroxy-PEG10-t-butyl ester analogues. These compounds offer superior batch-to-batch consistency compared to traditional polydisperse PEGs, which is critical for regulatory approval of biologics .

Green Deprotection Methods

Recent studies highlight aqueous phosphoric acid as a sustainable alternative to TFA for tert-butyl ester removal. This method reduces toxic waste and aligns with green chemistry principles.

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